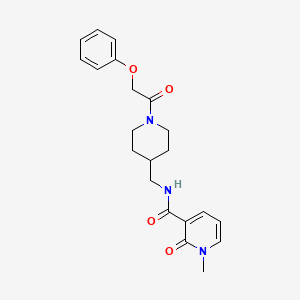![molecular formula C12H17N5O3S B2736163 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole CAS No. 2097911-93-6](/img/structure/B2736163.png)
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 1,2,3-triazole ring, a pyrrolidine ring, and a 3,5-dimethyl-1,2-oxazole ring . These groups are common in various bioactive natural products and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings. The 1,2,3-triazole ring, for example, is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the pyrrolidine ring, and the 3,5-dimethyl-1,2-oxazole ring. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could potentially increase its stability and solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound is related to the field of synthetic organic chemistry, particularly in the synthesis of complex molecules. Research has shown that compounds containing the 1,2,3-triazole moiety, such as 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole, are crucial in the synthesis of a variety of biologically active molecules. For instance, the synthesis of dimethyl sulfomycinamate, which involves a complex series of reactions including the Bohlmann-Rahtz heteroannulation, showcases the utility of oxazole and triazole derivatives in producing thiopeptide antibiotics (Bagley, Dale, Xiong, & Bower, 2003). Similarly, the synthesis of dimethyl sulfomycinamate through palladium-catalyzed coupling reactions demonstrates the role of triazole derivatives in synthesizing compounds with antibiotic properties (Kelly & Lang, 1995).
Green Chemistry and Environmental Sustainability
The modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the production of gastroesophageal reflux disease (GERD) medication, highlights the importance of environmentally sustainable chemical processes. This research emphasizes the reduction of waste and the efficient use of resources, marking a significant step towards green chemistry (Gilbile, Bhavani, & Vyas, 2017).
Novel Synthetic Methodologies
The development of novel synthetic methodologies utilizing the 1,2,3-triazole structure, such as the regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes, indicates the versatility and utility of these compounds in creating complex heterocyclic structures. These methodologies provide a pathway to synthesize a diverse range of substances with potential biological and pharmacological applications (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).
Antimicrobial Activity
Research into the antimicrobial properties of sulfone-linked bis heterocycles, which are structurally related to the compound of interest, showcases the potential of these molecules in developing new antimicrobial agents. The study of novel sulfone-linked bis heterocycles demonstrates their effectiveness against a range of microbial threats, indicating the potential for the development of new antimicrobial compounds (Padmavathi, Thriveni, Reddy, & Deepti, 2008).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, many compounds containing a 1,2,3-triazole ring are considered to be relatively safe.
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethyl-4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-9-12(10(2)20-15-9)21(18,19)16-7-3-4-11(16)8-17-13-5-6-14-17/h5-6,11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACOJTYGJRSXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

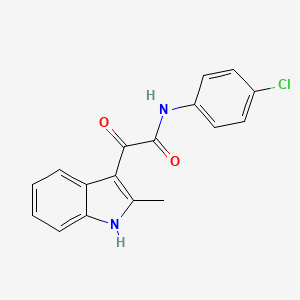
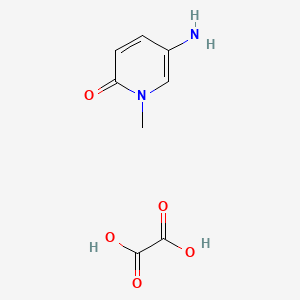
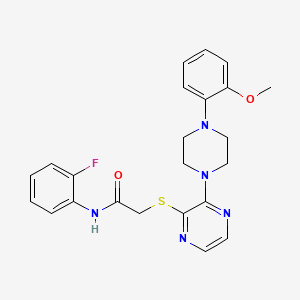
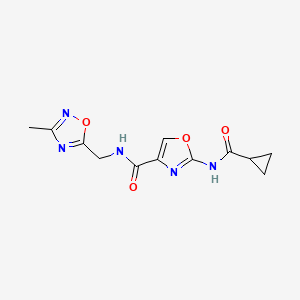
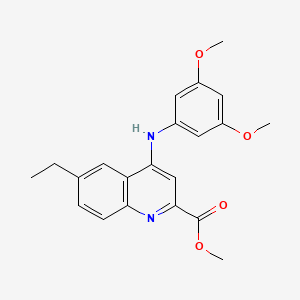
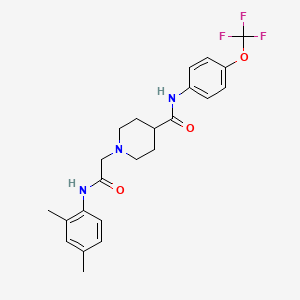
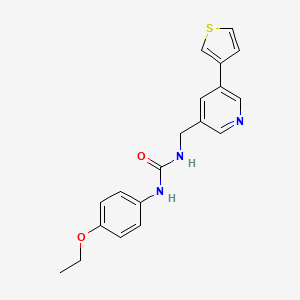
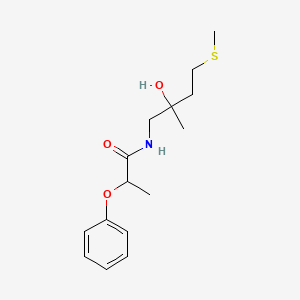
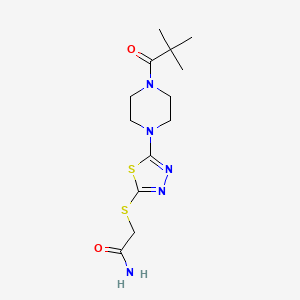
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2736095.png)
![3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2736096.png)
![1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2736097.png)
![7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2736099.png)
